Hexasaccharide Chain Length Confers Balanced Sub‑Micromolar Cytotoxicity Across Breast Cancer Subtypes, Lost in Shorter Congeners
Landomycin A (hexasaccharide) maintains complete, balanced activity against both MCF‑7 and MDA‑MB‑231 breast cancer cells, whereas the disaccharide landomycin F shows no detectable activity against MCF‑7 [1]. This loss of estrogen‑responsive cell‑line activity is directly attributable to shortening of the oligosaccharide chain, as demonstrated by systematic SAR data across the landomycin series [2].
| Evidence Dimension | Cytotoxic potency (trypan blue exclusion cell viability assay) |
|---|---|
| Target Compound Data | Landomycin A: MCF‑7 IC₅₀ = 2.2 ± 0.1 μM; MDA‑MB‑231 IC₅₀ = 2.0 ± 0.1 μM |
| Comparator Or Baseline | Landomycin F (disaccharide): MCF‑7 IC₅₀ not potent (NPᵇ); MDA‑MB‑231 IC₅₀ = 1.8 ± 0.4 μM |
| Quantified Difference | >10‑fold loss of MCF‑7 activity for the disaccharide relative to LaA; balanced dual‑line activity unique to LaA among the series |
| Conditions | MCF‑7 (estrogen‑responsive) and MDA‑MB‑231 (estrogen‑refractory) human breast cancer cell lines; 72 h exposure |
Why This Matters
Procurement of a single compound that retains potency across both estrogen‑responsive and triple‑negative breast cancer models reduces experimental variables in comparative oncology studies.
- [1] Shaaban KA, et al. 11‑Deoxylandomycinone and landomycins X–Z, new cytotoxic angucyclin(on)es from a Streptomyces cyanogenus K62 mutant strain. J Antibiot. 2011;64(1):141‑150. Table 5. doi:10.1038/ja.2010.121 View Source
- [2] Zhu L, Luzhetskyy A, Luzhetska M, et al. Generation of new landomycins with altered saccharide patterns through over‑expression of the glycosyltransferase gene lanGT3 in the biosynthetic gene cluster of landomycin A in Streptomyces cyanogenus S‑136. Chembiochem. 2007;8(1):83‑88. doi:10.1002/cbic.200600360 View Source
